molecular formula C28H36ClNO2 B11447970 9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11447970
M. Wt: 454.0 g/mol
InChI Key: XEBWUPSFZSDQSM-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, multiple methyl groups, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods are designed to optimize the efficiency and scalability of the synthesis process while ensuring compliance with safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized acridine derivatives with different properties and applications.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as dyes, pigments, and polymers, due to its unique structural and chemical properties.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes, receptors, or DNA, leading to the modulation of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-(3-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: A closely related compound with similar structural features.

    9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-ethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: Another derivative with an ethyl group instead of a pentyl group.

Uniqueness

The uniqueness of 9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H36ClNO2

Molecular Weight

454.0 g/mol

IUPAC Name

9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C28H36ClNO2/c1-6-7-8-12-30-20-14-27(2,3)16-22(31)25(20)24(18-10-9-11-19(29)13-18)26-21(30)15-28(4,5)17-23(26)32/h9-11,13,24H,6-8,12,14-17H2,1-5H3

InChI Key

XEBWUPSFZSDQSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC(=CC=C4)Cl)C(=O)CC(C2)(C)C

Origin of Product

United States

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